molecular formula C22H19N5O5 B2354836 methyl 2-(2-(3-oxo-8-(p-tolyloxy)-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamido)benzoate CAS No. 1251692-59-7

methyl 2-(2-(3-oxo-8-(p-tolyloxy)-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamido)benzoate

Cat. No.: B2354836
CAS No.: 1251692-59-7
M. Wt: 433.424
InChI Key: KFNIOJLJEWEVSR-UHFFFAOYSA-N
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Description

Methyl 2-(2-(3-oxo-8-(p-tolyloxy)-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamido)benzoate is a complex organic compound with a structure incorporating various functional groups, including triazolopyrazine and benzoate moieties. The combination of these groups contributes to its unique chemical and physical properties, making it a subject of interest in multiple scientific domains.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-(2-(3-oxo-8-(p-tolyloxy)-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamido)benzoate typically involves a multi-step process starting from readily available starting materials. Key steps may include:

  • Formation of the Triazolopyrazine Ring: This step can involve the cyclization of suitable precursors under controlled conditions, often utilizing reagents like hydrazine or its derivatives.

  • Introduction of the p-Tolyloxy Group: This may be achieved through a nucleophilic aromatic substitution reaction where a p-tolyloxy group is attached to the triazolopyrazine ring.

  • Amidation with Benzoate: The final key step involves the formation of an amide bond between the triazolopyrazine derivative and methyl 2-aminobenzoate, often using coupling reagents such as EDCI or DCC.

Industrial Production Methods

On an industrial scale, the synthesis would be optimized for efficiency and yield, potentially involving:

  • Optimization of reaction conditions: (temperature, solvent, catalyst) for each step to maximize yields.

  • Use of continuous flow reactors: to improve reaction rates and safety.

  • Purification processes: including crystallization or chromatography to ensure product purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(2-(3-oxo-8-(p-tolyloxy)-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamido)benzoate can undergo various types of reactions including:

  • Oxidation: The triazolopyrazine moiety could undergo oxidation under strong oxidative conditions, potentially leading to the formation of more highly oxidized derivatives.

  • Reduction: Reduction reactions might target the oxo group within the compound.

  • Substitution: The aromatic rings are susceptible to nucleophilic or electrophilic substitution reactions, potentially introducing different functional groups.

Common Reagents and Conditions

  • Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.

  • Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

  • Substitution: Halogenating agents, sulfonation reagents, or nitration mixtures under controlled conditions.

Major Products Formed

The major products from these reactions would depend on the specific reagents and conditions used. For instance:

  • Oxidation: could lead to the formation of carboxylic acids or quinones.

  • Reduction: might yield alcohols or amines.

  • Substitution: reactions could introduce various functional groups such as halides, nitro groups, or sulfonates.

Scientific Research Applications

Methyl 2-(2-(3-oxo-8-(p-tolyloxy)-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamido)benzoate finds applications across diverse scientific fields:

  • Chemistry: As a building block for the synthesis of more complex molecules or materials, including those with potential catalytic properties.

  • Biology: Investigated for its potential role in inhibiting specific biological pathways, possibly acting as a biochemical tool for studying enzyme functions.

  • Medicine: Explored for its therapeutic potential, particularly in the development of drugs targeting specific cellular pathways.

  • Industry: Utilized in the development of specialty chemicals or as a part of high-performance materials.

Comparison with Similar Compounds

  • Triazolopyrimidines: These have a similar triazole ring but a different nitrogen arrangement in the fused ring system.

  • Benzamide Derivatives: Compounds with benzoate-linked amides might show some overlapping properties or activities.

  • Triazole-Linked Esters: Esters with triazole moieties may share similar synthetic routes and applications.

Uniqueness:

  • The combination of the triazolopyrazine and benzoate functionalities in methyl 2-(2-(3-oxo-8-(p-tolyloxy)-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamido)benzoate offers a unique profile of chemical reactivity and potential biological activity, distinguishing it from other compounds.

Conclusion

This compound is a versatile compound with significant applications across various scientific disciplines. Its complex structure enables unique chemical reactions and interactions, making it a valuable subject of study in both academic and industrial research contexts.

Properties

IUPAC Name

methyl 2-[[2-[8-(4-methylphenoxy)-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetyl]amino]benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19N5O5/c1-14-7-9-15(10-8-14)32-20-19-25-27(22(30)26(19)12-11-23-20)13-18(28)24-17-6-4-3-5-16(17)21(29)31-2/h3-12H,13H2,1-2H3,(H,24,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFNIOJLJEWEVSR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)OC2=NC=CN3C2=NN(C3=O)CC(=O)NC4=CC=CC=C4C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19N5O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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